

N-(2-chloroethyl)carbamoyl chloride chemical structure and IUPAC name

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Compound of Interest

N-(2-chloroethyl)carbamoyl
chloride

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A Technical Guide to N-(2-chloroethyl)carbamoyl chloride

This guide provides an in-depth overview of **N-(2-chloroethyl)carbamoyl chloride**, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. It covers the compound's chemical structure, IUPAC name, physicochemical properties, and a general protocol for its synthesis.

Chemical Structure and IUPAC Name

N-(2-chloroethyl)carbamoyl chloride is a chemical intermediate. Its structure consists of a carbamoyl chloride group where the nitrogen atom is substituted with a 2-chloroethyl group.

Chemical Structure:

IUPAC Name: 2-chloroethylcarbamic chloride

CAS Number: 15872-02-3[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **N-(2-chloroethyl)carbamoyl chloride**. These properties are essential for handling, storage, and application in experimental



settings.

Property	Value	Source
Molecular Formula	C ₃ H ₅ Cl ₂ NO	[1]
Molecular Weight	141.98 g/mol	[1]
Density (Predicted)	1.329 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.57 ± 0.46	[1]

Experimental Protocols: Synthesis of N-(2-chloroethyl)carbamoyl chloride

The synthesis of carbamoyl chlorides, including **N-(2-chloroethyl)carbamoyl chloride**, is typically achieved through the reaction of a corresponding amine with phosgene or a phosgene equivalent.[2][3]

Objective: To synthesize **N-(2-chloroethyl)carbamoyl chloride** from 2-chloroethylamine.

Materials:

- · 2-chloroethylamine hydrochloride
- Phosgene (or a solution in a suitable solvent like toluene)
- A non-nucleophilic base (e.g., Diisopropylethylamine DIEA)
- Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
- Standard laboratory glassware for reactions under inert atmosphere
- · Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:



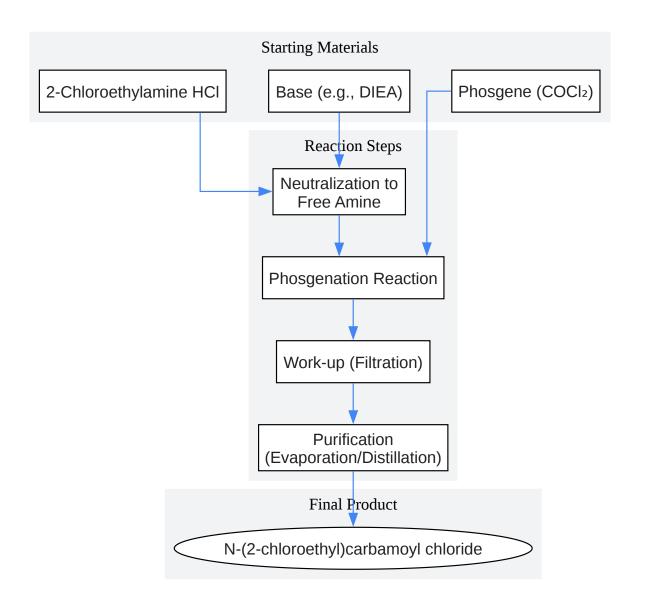
- Preparation of the Free Amine: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroethylamine hydrochloride in the chosen anhydrous solvent. Cool the mixture in an ice bath.
- Add the non-nucleophilic base (e.g., DIEA) dropwise to the suspension to neutralize the hydrochloride and generate the free 2-chloroethylamine in situ.
- Phosgenation: To a separate reaction vessel containing a solution of phosgene in the same anhydrous solvent, cooled to 0°C, add the freshly prepared solution of 2-chloroethylamine dropwise with vigorous stirring.[2][4] The reaction of an amine with phosgene is a standard method for preparing carbamoyl chlorides.[2]
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, the resulting mixture will contain the product and the hydrochloride salt of the base. Filter the mixture to remove the precipitated salt.
- Purification: The filtrate, containing the N-(2-chloroethyl)carbamoyl chloride, is then
 concentrated under reduced pressure using a rotary evaporator to remove the solvent. The
 crude product can be further purified by vacuum distillation if necessary.

Safety Precautions: Phosgene is an extremely toxic gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment and emergency procedures in place.

Diagrams and Workflows

The following diagrams illustrate the synthesis workflow and a potential logical pathway for the application of related compounds in research.



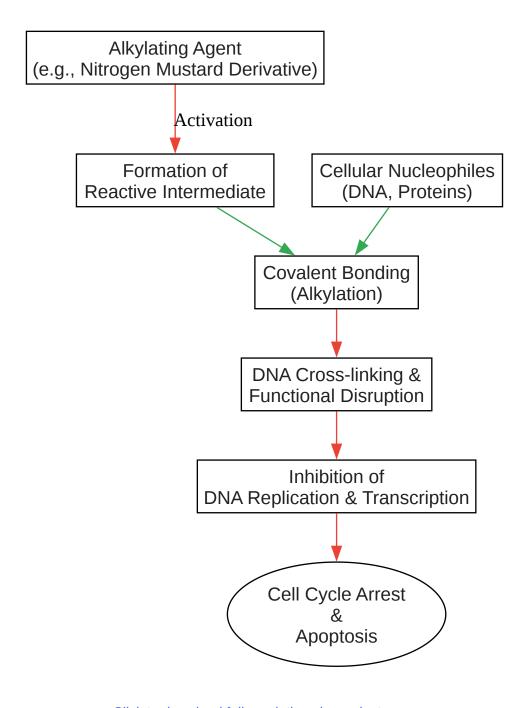


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Caption: Synthetic workflow for N-(2-chloroethyl)carbamoyl chloride.

While specific signaling pathways for **N-(2-chloroethyl)carbamoyl chloride** are not extensively documented, its structure is related to nitrogen mustards, which are known alkylating agents used in chemotherapy. The diagram below illustrates the general mechanism of action for such compounds. The related compound N,N-Bis(2-chloroethyl)carbamoyl chloride is noted for its alkylating properties, which can disrupt cancer cell replication.[5][6]





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Caption: Generalized mechanism of action for related alkylating agents.

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